molecular formula C6H6N4O B011163 2-Amino-3-cyano-5-methylpyrazine 1-oxide CAS No. 19994-56-0

2-Amino-3-cyano-5-methylpyrazine 1-oxide

Cat. No.: B011163
CAS No.: 19994-56-0
M. Wt: 150.14 g/mol
InChI Key: LOUMHCRSPDRZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-cyano-5-methylpyrazine 1-oxide is a heterocyclic organic compound with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol It is characterized by the presence of an amino group, a cyano group, and a methyl group attached to a pyrazine ring, with an oxide functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-methyl-2-pyrazinecarbonitrile with an oxidizing agent to introduce the oxide functional group at the 1-position . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The amino and cyano groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

2-Amino-3-cyano-5-methylpyrazine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-5-methylpyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-6-methyl-2-pyrazinecarbonitrile 4-oxide
  • 3-Amino-6-methylpyrazine-2-carbonitrile 4-oxide
  • Pyrazinecarbonitrile, 3-amino-6-methyl-, 4-oxide

Comparison: 2-Amino-3-cyano-5-methylpyrazine 1-oxide is unique due to the presence of the oxide functional group at the 1-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUMHCRSPDRZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N)C(=N1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575828
Record name 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19994-56-0
Record name 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 3
Reactant of Route 3
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 4
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 5
Reactant of Route 5
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 6
2-Amino-3-cyano-5-methylpyrazine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.